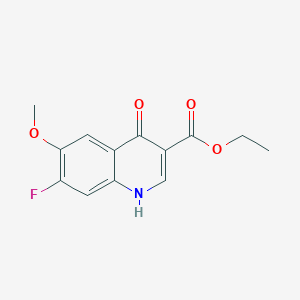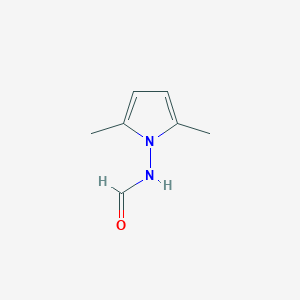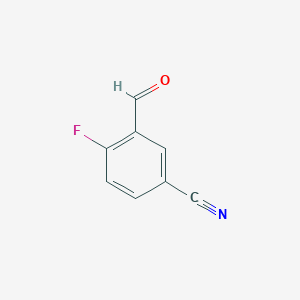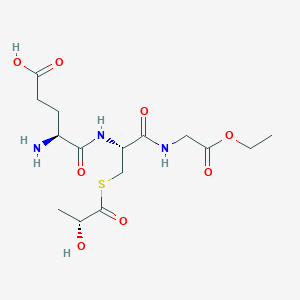
Glutathione glycylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathione glycylethyl ester (GEE) is a derivative of glutathione, which is a tripeptide composed of cysteine, glycine, and glutamate. Glutathione is a potent antioxidant that plays a crucial role in protecting cells from oxidative stress. GEE is a lipophilic compound that has been shown to have superior bioavailability and cellular uptake when compared to glutathione.
Wirkmechanismus
Glutathione glycylethyl ester is thought to exert its effects through the modulation of cellular redox status. It has been shown to increase intracellular glutathione levels, which can protect cells from oxidative stress and DNA damage. Glutathione glycylethyl ester has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemische Und Physiologische Effekte
Glutathione glycylethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase glutathione levels in a variety of cell types, including liver, brain, and muscle cells. Glutathione glycylethyl ester has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, Glutathione glycylethyl ester has been shown to improve exercise performance and reduce muscle damage in athletes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Glutathione glycylethyl ester in lab experiments is its superior bioavailability and cellular uptake when compared to glutathione. This can make it easier to study the effects of glutathione on cellular processes. However, one limitation of using Glutathione glycylethyl ester is that it is a lipophilic compound, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are a number of future directions for research on Glutathione glycylethyl ester. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Glutathione glycylethyl ester has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Additionally, Glutathione glycylethyl ester may have potential applications in the treatment of cancer. It has been shown to have anti-cancer effects in animal models and may be able to enhance the efficacy of chemotherapy drugs. Finally, Glutathione glycylethyl ester may have applications in the field of sports medicine. It has been shown to improve exercise performance and reduce muscle damage in athletes, and may be able to enhance recovery time after injury.
Synthesemethoden
Glutathione glycylethyl ester can be synthesized through the esterification of glutathione with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting Glutathione glycylethyl ester can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Glutathione glycylethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Glutathione glycylethyl ester has also been investigated for its ability to enhance athletic performance and improve recovery time.
Eigenschaften
CAS-Nummer |
145356-41-8 |
|---|---|
Produktname |
Glutathione glycylethyl ester |
Molekularformel |
C15H25N3O8S |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H25N3O8S/c1-3-26-12(22)6-17-14(24)10(7-27-15(25)8(2)19)18-13(23)9(16)4-5-11(20)21/h8-10,19H,3-7,16H2,1-2H3,(H,17,24)(H,18,23)(H,20,21)/t8-,9+,10+/m1/s1 |
InChI-Schlüssel |
HWLDEBICSINTBN-UTLUCORTSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)[C@@H](C)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N |
Andere CAS-Nummern |
145356-41-8 |
Sequenz |
EXG |
Synonyme |
glutathione glycylethyl ester GSH-(glycyl)ethyl ester GSH-Et |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



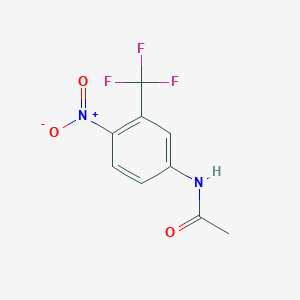
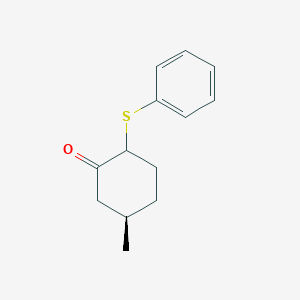
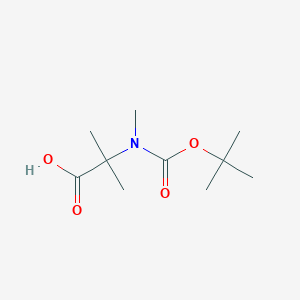
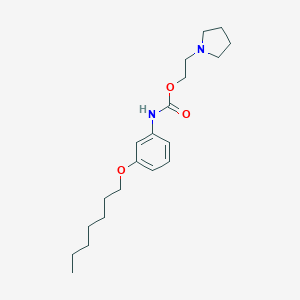

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)
